molecular formula C10H10O5 B13600263 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid

3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13600263
M. Wt: 210.18 g/mol
InChI Key: NAHKBDBAZOFKHB-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of phenylpropanoic acid and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid typically involves the condensation of 4-hydroxy-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Can be reduced to form alcohol derivatives.

    Substitution: Can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid

    Cinnamic Acid: 3-Phenyl-2-propenoic acid

    Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid

Uniqueness

3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of hydroxyl and methoxy groups on the aromatic ring, along with the oxopropanoic acid moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H10O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14)

InChI Key

NAHKBDBAZOFKHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)CC(=O)C(=O)O

Origin of Product

United States

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